Fluoroalkyl sulfides as photoredox-active coupling reagents for alkene difunctionalization†
Chemical Communications Pub Date: 2020-07-08 DOI: 10.1039/D0CC04617E
Abstract
A visible-light-promoted fluoroalkylation-thiolation of alkenes is described. A 4-tetrafluoropyridinylthio fragment serves as a photoredox-active group in the initiation step and undergoes a radical group transfer, which is important for the reaction efficiency. In the primary products, the pyridinylthio substituent may be further functionalized via radical processes or an aromatic substitution reaction.
![Graphical abstract: Fluoroalkyl sulfides as photoredox-active coupling reagents for alkene difunctionalization](http://scimg.chem960.com/usr/1/D0CC04617E.jpg)
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Journal Nameļ¼Chemical Communications
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